2,2-DIMETHYL-TETRAHYDRO-PYRAN-6-Methanol

Lipophilicity Drug design ADME prediction

Fragment growing and CNS lead optimization programs require building blocks with precise logD (0.5-1.5) free of aromatic character. This gem-dimethyl THP primary alcohol (XLogP3 = 0.9, MW 144.21, TPSA 29.5 Ų) delivers a +0.6 log unit increment over unsubstituted THP-2-methanol while preserving fragment-like properties. The single stereocenter (racemic) simplifies diastereomeric outcomes versus 2,6-dimethyl regioisomers. Patent CN107746396A provides a validated synthetic blueprint for scale-up.

Molecular Formula C8H16O2
Molecular Weight 144.214
CAS No. 1849358-51-5
Cat. No. B2571728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-DIMETHYL-TETRAHYDRO-PYRAN-6-Methanol
CAS1849358-51-5
Molecular FormulaC8H16O2
Molecular Weight144.214
Structural Identifiers
SMILESCC1(CCCC(O1)CO)C
InChIInChI=1S/C8H16O2/c1-8(2)5-3-4-7(6-9)10-8/h7,9H,3-6H2,1-2H3
InChIKeyNYJHLGATPHUSKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-tetrahydro-pyran-6-methanol (CAS 1849358-51-5): Identity, Vendors, and Comparators


2,2-Dimethyl-tetrahydro-pyran-6-methanol (IUPAC: (6,6-dimethyloxan-2-yl)methanol; CAS 1849358-51-5) is a gem-dimethyl-substituted tetrahydropyran (THP) primary alcohol with molecular formula C₈H₁₆O₂ and molecular weight 144.21 g·mol⁻¹ [1]. The compound features a hydroxymethyl group at the C2 position and two methyl substituents at the C6 position of the saturated six-membered oxane ring, yielding one undefined stereocenter (C2, racemic) and computed physicochemical descriptors including XLogP3 = 0.9, topological polar surface area = 29.5 Ų, and one rotatable bond [1][2]. It is listed on the European Chemicals Agency (ECHA) inventory, carries GHS classification H227/H315/H319/H335, and is commercially available from multiple vendors at purities of 95–98% [1]. A dedicated patent (CN107746396A, granted 2020) discloses the compound and its multi-step preparation method, underscoring its recognized utility as a synthetic building block [3].

Why Tetrahydropyran Methanols Cannot Substitute for CAS 1849358-51-5


Tetrahydropyran methanol derivatives constitute a structurally compact but functionally heterogeneous family; the position and number of methyl substituents on the oxane ring directly modulate lipophilicity, steric environment, stereochemical complexity, and downstream reactivity [1]. The unsubstituted parent, tetrahydropyran-2-methanol (CAS 100-72-1, XLogP ~0.3, MW 116.16), differs from the target compound by approximately 0.6 log units in predicted lipophilicity and 28 Da in molecular weight, parameters that influence membrane permeability, solubility, and chromatographic behavior in medicinal chemistry workflows [2]. Among the dimethyl congeners, regioisomers such as (2,2-dimethyltetrahydro-2H-pyran-4-yl)methanol (CAS 50675-23-5, LogP 0.52) and (2,6-dimethyltetrahydro-2H-pyran-2-yl)methanol (CAS 87044-47-1) exhibit distinct physicochemical profiles, stereochemical landscapes, and synthetic provenance, making blind interchange technically unsound . The evidence below quantifies the specific dimensions along which CAS 1849358-51-5 diverges from its closest analogs.

Evidence: CAS 1849358-51-5 vs. Closest Analogs


Lipophilicity Gain from 6,6-Dimethyl Substitution

The target compound exhibits a computed XLogP3 of 0.9, compared with 0.3 for the unsubstituted tetrahydropyran-2-methanol (CAS 100-72-1), representing a 0.6 log unit increase that corresponds to an approximately 4-fold higher predicted octanol-water partition coefficient [1][2]. The regioisomer (2,2-dimethyltetrahydro-2H-pyran-4-yl)methanol (CAS 50675-23-5) displays an intermediate LogP of 0.52, indicating that moving the gem-dimethyl group from C2 to C6 shifts lipophilicity upward by ~0.38 log units . This lipophilicity rank order (C6-gem-dimethyl > C2-gem-dimethyl > unsubstituted) is relevant for medicinal chemistry programs where logD modulation impacts membrane permeability and metabolic stability [3].

Lipophilicity Drug design ADME prediction

Regiochemical Impact of C6 Gem-Dimethyl Placement

The target compound positions the gem-dimethyl group distal to the reactive hydroxymethyl functionality (C6 vs C2), creating a steric environment fundamentally different from the regioisomer (2,2-dimethyltetrahydro-2H-pyran-4-yl)methanol (CAS 50675-23-5), where the gem-dimethyl and the methanol group are located on the same ring carbon (C2) or adjacent positions [1]. In the target, the steric bulk at C6 can influence conformational preferences of the tetrahydropyran ring without directly shielding the primary alcohol, potentially preserving nucleophilic reactivity while modulating ring-flip energetics [2]. By contrast, the (2,6-dimethyl) isomer (CAS 87044-47-1, density 0.933 g/cm³, BP 193.7°C) introduces a second stereocenter and a different symmetry profile, complicating stereochemical outcomes in downstream reactions .

Regiochemistry Steric effects Building block selection

Proprietary Synthetic Route: CN107746396A

Chinese patent CN107746396A (granted 2020-02-11) explicitly claims 6,6-dimethyl tetrahydropyran-2-methanol as a novel compound and provides experimental embodiments with isolated yields of 80–85% for the benzyloxyethanol intermediate step [1]. The synthetic sequence proceeds via Swern oxidation of benzyloxyethanol, Grignard allylation, trimethylchlorosilane/KI-catalyzed cyclization with acetone, and final hydrogenative deiodination, with the patent emphasizing that reactions are relatively mild, products are easily treated and purified, and the method is suitable for batch preparation [1]. In contrast, the patent background explicitly states that general preparation methods for pyranylcarbinyl compounds mostly have long steps, expensive raw materials, difficult operation, and low yields, positioning the disclosed route as an enabling advance [1].

Synthetic methodology Process chemistry Patent landscape

GHS Hazard Profile vs. Unsubstituted THP-2-methanol

The target compound carries four GHS hazard statements – H227 (combustible liquid), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) – as notified by one company to the ECHA C&L Inventory [1]. In comparison, tetrahydropyran-2-methanol (CAS 100-72-1) is primarily associated with H315 (skin irritation) alone, while the regioisomer CAS 50675-23-5 additionally carries H302 (harmful if swallowed) . The combustible liquid classification (H227, Flam. Liq. 4) is absent for the unsubstituted parent, reflecting the impact of dimethyl substitution on flash point and vapor pressure, which is consistent with the measured flash point of 65.8°C reported for the closely related (2,6-dimethyl) isomer .

Safety GHS classification Laboratory handling

Vendor Availability and Pricing vs. Isomers

CAS 1849358-51-5 is stocked by multiple international vendors including AKSci (purity ≥95%, 250 mg/$343, 1 g/$847), Enamine (95%, 50 mg/$140), CymitQuimica (95%, 50 mg/€455), Leyan (98%), and Biosynth [1]. The (2,6-dimethyl) isomer (CAS 87044-47-1) is available from Sigma-Aldrich at 500 mg/$174 and from other vendors at 1 g/$660, indicating comparable or lower unit pricing [2]. The (2,2-dimethyl) regioisomer (CAS 50675-23-5) is listed at 250 mg/$133, 1 g/$259 from Hit2Lead, significantly lower than the target compound . The pricing premium for the target compound (~2.5–3.3× vs CAS 50675-23-5 at the 1 g scale) reflects its more specialized synthetic route and smaller production volumes, factors that procurement specialists should weigh against the specific structural requirements of their synthetic sequence .

Chemical procurement Building block Cost comparison

Gem-Dimethyl THP in MK-8325 Antiviral Program

In the MK-8325 NS5A inhibitor program for hepatitis C, 2,2-dimethyl substituted THP analogs (compounds 20 and 21) displayed good potency against all genotypes tested, comparable to the cis-2,6-dimethyl THP analog 17, whereas the cis-2,6-diethyl THP analog 19 exhibited an approximately 100-fold loss in potency against the GT2b L31M variant [1]. This demonstrates that the 2,2-dimethyl (gem-dimethyl) THP substitution pattern is tolerated in a biologically demanding context and can outperform larger alkyl substituents, providing class-level validation that gem-dimethyl THP scaffolds are pharmacologically competent [1]. While the MK-8325 study did not directly test the target compound (which carries the gem-dimethyl at C6 rather than C2), the data support the broader principle that gem-dimethyl THP alcohols represent a biologically relevant and underexplored scaffold class distinct from mono-methyl or unsubstituted variants [1].

Antiviral NS5A inhibitor Scaffold hopping

Research & Industrial Applications for CAS 1849358-51-5


Fragment-Based Discovery with Elevated Lipophilicity

When fragment libraries require building blocks with logD in the 0.5–1.5 range for CNS or intracellular target permeability, the target compound (XLogP3 = 0.9) provides a 0.6 log unit lipophilicity increment over unsubstituted THP-2-methanol without introducing aromatic character, preserving fragment-like physicochemical properties (MW 144, TPSA 29.5 Ų, 1 HBD, 2 HBA) [1]. This positions it as a structurally conservative lipophilicity modulator in fragment growing or merging strategies where every 0.3 log unit shift in logD can meaningfully alter cell permeability [1].

Stereoselective Synthesis with Distal Steric Shielding

The target compound possesses one undefined stereocenter at C2 (racemic as supplied) with a gem-dimethyl group at the distal C6 position. This regiochemistry allows the primary alcohol to be functionalized (e.g., oxidation to aldehyde, Mitsunobu coupling, sulfonate ester formation) without steric interference from the gem-dimethyl group, while the C6 bulk influences ring conformational equilibria [2]. For asymmetric synthesis programs, the single stereocenter simplifies diastereomeric outcomes compared to the (2,6-dimethyl) isomer which introduces a second stereocenter . The patent CN107746396A provides a validated synthetic route for scale-up if enantiopure material is required via resolution or asymmetric synthesis development [3].

Medicinal Chemistry SAR: Gem-Dimethyl THP Scaffolds

The MK-8325 NS5A inhibitor program demonstrated that 2,2-dimethyl THP substitution is well-tolerated in a pan-genotype antiviral context, whereas larger alkyl groups (diethyl) caused ~100-fold potency loss [4]. For medicinal chemistry teams exploring THP-containing cores, the target compound offers a C6-gem-dimethyl variant that complements the C2-gem-dimethyl and 2,6-dimethyl THP building blocks already validated in the literature. Systematic SAR exploration across these regioisomers can map the steric and lipophilic tolerance of a given target binding pocket while controlling for molecular weight and hydrogen-bonding capacity [1][4].

Process Chemistry Scale-Up with Patent Clarity

Organizations requiring multi-gram to kilogram quantities of a dimethyl THP methanol building block benefit from the patent clarity provided by CN107746396A, which explicitly claims the compound and its preparation [3]. Although the patent lapsed in 2021 due to non-payment of annuity fees, its disclosure provides freedom-to-operate advantages and a detailed synthetic blueprint that can be optimized for industrial scale. The documented yields of 80–85% for key intermediates under mild conditions (Swern oxidation, KI/TMSCl-catalyzed cyclization) offer a starting point for process intensification that is absent for many closely related analogs lacking dedicated preparative patents [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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